molecular formula C10H14ClNO B14205725 2-(Butylamino)-5-chlorophenol CAS No. 832733-80-9

2-(Butylamino)-5-chlorophenol

Cat. No.: B14205725
CAS No.: 832733-80-9
M. Wt: 199.68 g/mol
InChI Key: QXZZMOGOUXMPNN-UHFFFAOYSA-N
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Description

2-(Butylamino)-5-chlorophenol is an organic compound with a molecular structure that includes a butylamino group attached to a chlorinated phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-5-chlorophenol typically involves the reaction of 5-chlorosalicylic acid with butylamine under specific conditions. The process may include steps such as esterification, amination, and hydrolysis. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to isolate the compound in its pure form. Safety measures are crucial during production due to the handling of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-5-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-(Butylamino)-5-chlorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have biological activity, making it useful in the study of biochemical pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-5-chlorophenol involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with biological molecules, while the chlorophenol ring can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Butylamino)ethanol: A secondary amine with a hydroxyl group, used in the synthesis of other organic compounds.

    2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile: Known for its dual-state emission properties.

    2-(Butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile: Another compound with notable photoluminescence properties.

Uniqueness

2-(Butylamino)-5-chlorophenol is unique due to its specific combination of a butylamino group and a chlorinated phenol ring. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

832733-80-9

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-(butylamino)-5-chlorophenol

InChI

InChI=1S/C10H14ClNO/c1-2-3-6-12-9-5-4-8(11)7-10(9)13/h4-5,7,12-13H,2-3,6H2,1H3

InChI Key

QXZZMOGOUXMPNN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C=C1)Cl)O

Origin of Product

United States

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